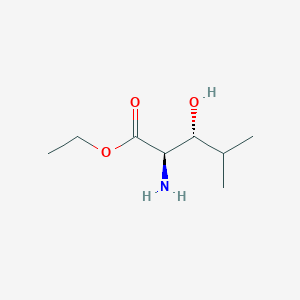
Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate is a chiral amino acid ester. This compound is notable for its stereochemistry, having two chiral centers at the second and third carbon atoms, which gives it specific (2R,3R) configuration. It is a derivative of leucine, an essential amino acid, and is used in various chemical and biological applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral starting material, such as ®-2-amino-3-hydroxy-4-methylpentanoic acid.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to form the ethyl ester.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high enantiomeric purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Enzymatic Resolution: Using enzymes to selectively esterify or hydrolyze one enantiomer from a racemic mixture.
Chiral Synthesis: Employing chiral catalysts or auxiliaries to ensure the formation of the desired stereoisomer.
Fermentation: Utilizing genetically modified microorganisms to produce the compound from simple precursors.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Ethyl (2R,3R)-2-amino-3-oxo-4-methylpentanoate.
Reduction: Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanol.
Substitution: Various amides depending on the acylating agent used.
Wissenschaftliche Forschungsanwendungen
Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of chiral catalysts and as an intermediate in the synthesis of fine chemicals.
Wirkmechanismus
The mechanism by which Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate exerts its effects involves:
Molecular Targets: It interacts with enzymes and receptors specific to amino acids and their derivatives.
Pathways: Participates in metabolic pathways related to amino acid synthesis and degradation.
Effects: Modulates enzyme activity and influences cellular processes through its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate can be compared with other similar compounds such as:
Ethyl (2S,3S)-2-amino-3-hydroxy-4-methylpentanoate: The enantiomer with opposite stereochemistry.
Ethyl (2R,3S)-2-amino-3-hydroxy-4-methylpentanoate: A diastereomer with different spatial arrangement.
Leucine Ethyl Ester: Lacks the hydroxyl group, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C8H17NO3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C8H17NO3/c1-4-12-8(11)6(9)7(10)5(2)3/h5-7,10H,4,9H2,1-3H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
BYLXGUDHALHYSB-RNFRBKRXSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]([C@@H](C(C)C)O)N |
Kanonische SMILES |
CCOC(=O)C(C(C(C)C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






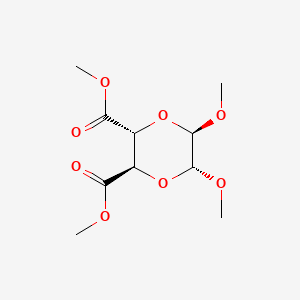
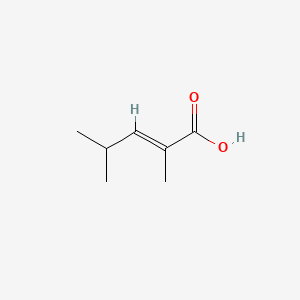

![4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile](/img/structure/B11762239.png)
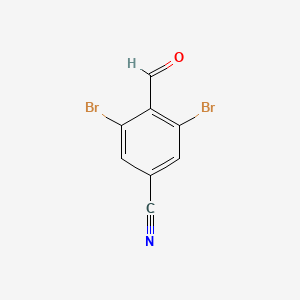

![5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B11762276.png)
![(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11762277.png)
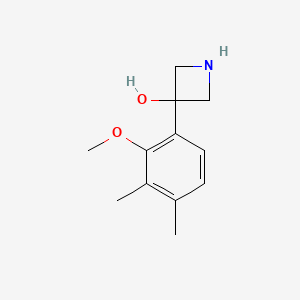
![2-[(1R,2R)-2-Methylcyclopropyl]ethan-1-ol](/img/structure/B11762293.png)
